- Site-specific Inhibitory Mechanism for Amyloid β42 Aggregation by Catechol-type Flavonoids Targeting the Lys Residues, Journal of Biological Chemistry, 2013, 288(32), 23212-23224
Cas no 111003-33-9 ((-)Taxifolin)
(-)Taxifolin Chemical and Physical Properties
Names and Identifiers
-
- 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2S,3S)-
- (-)-Dihydroquercetin
- (2S,3S)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one
- (-)-Taxifolin
- Dihydroquercetin, (-)-(2S,3S)-
- CHEMBL209462
- (2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one
- Q27104486
- SCHEMBL296323
- (2S,3S)-2-(3,4-DIHYDROXYPHENYL)-3,5,7-TRIHYDROXY-2,3-DIHYDRO-4H-CHROMEN-4-ONE
- Taxifolin, (-)-
- FS-7733
- 111003-33-9
- (2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
- AKOS040756475
- DH2
- UNII-7IV7P3JAR3
- 7IV7P3JAR3
- (-)Taxifolin
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2S-trans)-
- (2S,3S)-TRANS-DIHYDROQUERCETIN
- CS-0085948
- HY-N0136B
- CHEBI:41963
- DA-59415
- 17654-26-1
-
- Inchi: 1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m1/s1
- InChI Key: CXQWRCVTCMQVQX-CABCVRRESA-N
- SMILES: O1C2C=C(C=C(C=2C([C@H]([C@@H]1C1C=CC(=C(C=1)O)O)O)=O)O)O
Computed Properties
- Exact Mass: 304.05826
- Monoisotopic Mass: 304.05830272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 428
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 127Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.702±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 232-234 ºC (ethanol )
- Solubility: Very slightly soluble (0.97 g/l) (25 º C),
- PSA: 127.45
(-)Taxifolin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T100078-1mg |
(-)Taxifolin |
111003-33-9 | 1mg |
$173.00 | 2023-05-17 | ||
| TRC | T100078-10mg |
(-)Taxifolin |
111003-33-9 | 10mg |
$1378.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D76840-5mg |
(-)-Dihydroquercetin |
111003-33-9 | 5mg |
¥2998.0 | 2021-09-09 | ||
| TRC | T100078-25mg |
(-)Taxifolin |
111003-33-9 | 25mg |
$ 3000.00 | 2023-09-06 | ||
| TRC | T100078-5mg |
(-)Taxifolin |
111003-33-9 | 5mg |
$798.00 | 2023-05-17 | ||
| Key Organics Ltd | FS-7733-5mg |
(-)-Dihydroquercetin |
111003-33-9 | >95% | 5mg |
£497.72 | 2025-02-09 |
(-)Taxifolin Production Method
Production Method 1
1.2S:DMF, 4 h, 0°C → rt
1.1R:BBr3, S:CH2Cl2, 1 h, 4°C
2.1R:K2CO3, S:Me2CO, 1 d, rt
3.1R:KOH, S:MeOH, 2 d, rt
4.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 1 d, rt
5.1R:HCl, S:MeOH, 1 h, 45°C
6.1
Production Method 2
2.1R:NaH, S:DMF, overnight, 0°C
2.2R:NH4Cl, S:H2O
3.1R:NaOH, S:MeOH, S:THF, overnight, rt
1.1R:NaH, S:DMF, 10 min, 0°C
1.25 h, -5°C
1.3R:NH4Cl, S:H2O
2.1R:O(C(=O)CF3)2, S:CH2Cl2, -5°C; 5 min, -5°C
2.2S:CH2Cl2, 30 min, -5°C
2.3R:NH4Cl, S:H2O
3.1R:NaOH, R:H2O2, S:MeOH, S:H2O, 5 h, rt
4.1R:HCl, S:MeOH, S:H2O, S:THF, 2 h, 55°C
5.1
- Total Synthesis of the Natural Products Ulmoside A and (2R,3R)-Taxifolin-6-C-β-D-glucopyranoside, Synlett, 2020, 31(11), 1097-1101
Production Method 3
1.215 min, < 5°C; 30 min, rt
1.3R:H2O, cooled
1.1R:NaH, S:DMF, 0-5°C
1.215 min, < 5°C; 30 min, rt
1.3R:H2O, cooled
2.1R:KOH, S:EtOH, 3 h, rt
3.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 3 h, rt
4.1R:HCl, S:MeOH, 25 min, 55°C
5.1
- Stereospecific inhibition of nitric oxide production in macrophage cells by flavanonols: Synthesis and the structure-activity relationship, Bioorganic & Medicinal Chemistry, 2015, 23(21), 6922-6929
(-)Taxifolin Raw materials
(-)Taxifolin Preparation Products
(-)Taxifolin Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on (-)Taxifolin
Comprehensive Guide to (-)Taxifolin (CAS No. 111003-33-9): Benefits, Applications, and Research Insights
(-)Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid compound with the CAS registry number 111003-33-9. This bioactive molecule has garnered significant attention in recent years due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. As consumers increasingly seek natural health supplements and plant-derived bioactive compounds, (-)Taxifolin has emerged as a subject of intense scientific research and commercial interest.
The molecular structure of (-)Taxifolin features a flavanone skeleton with multiple hydroxyl groups, which contribute to its remarkable free radical scavenging capacity. Studies indicate that its antioxidant activity surpasses many common flavonoids, making it a valuable component in anti-aging formulations and oxidative stress management products. Current research trends focus on its potential applications in metabolic syndrome management, with particular interest in its effects on blood sugar regulation and lipid metabolism.
In the pharmaceutical industry, CAS 111003-33-9 is being investigated for its neuroprotective effects, with preliminary studies suggesting benefits for cognitive function and potential applications in neurodegenerative conditions. The compound's ability to modulate inflammatory pathways has also sparked interest in its use for joint health supplements and sports nutrition products, particularly among athletes seeking natural recovery aids.
The cosmetic industry has embraced (-)Taxifolin for its skin brightening properties and ability to protect against UV-induced damage. As consumers demand clean beauty ingredients with scientifically proven efficacy, formulators are incorporating this flavonoid into anti-pollution skincare and age-defying treatments. Its compatibility with various delivery systems, including liposomal formulations and nanocarriers, enhances its bioavailability and therapeutic potential.
Quality control of (-)Taxifolin products requires rigorous analytical methods due to its stereochemical complexity. Advanced techniques like chiral HPLC and mass spectrometry are employed to verify the purity and enantiomeric composition of CAS 111003-33-9. The growing market for standardized botanical extracts has increased demand for high-purity (-)Taxifolin in both research and commercial applications.
Emerging studies explore the synergistic effects of (-)Taxifolin with other bioactive compounds like resveratrol and curcumin, potentially enhancing their collective bioavailability and therapeutic impact. This has led to innovative formulations in nutraceutical combinations targeting multiple health pathways simultaneously. The compound's gut microbiome modulation properties represent another exciting research frontier in personalized nutrition.
From a regulatory perspective, (-)Taxifolin enjoys GRAS status in many jurisdictions, facilitating its use in functional foods and dietary supplements. However, manufacturers must ensure compliance with regional guidelines regarding health claims and labeling requirements. The increasing consumer awareness about ingredient transparency has made proper identification of CAS 111003-33-9 essential for product integrity.
Future research directions for (-)Taxifolin include investigating its potential in metabolic health applications, particularly concerning insulin sensitivity and adipose tissue regulation. The compound's multifaceted biological activities position it as a promising candidate for precision medicine approaches targeting various chronic conditions. As analytical technologies advance, new insights into its molecular mechanisms and structure-activity relationships continue to emerge.
In conclusion, (-)Taxifolin (CAS No. 111003-33-9) represents a fascinating intersection of traditional phytochemistry and modern therapeutic applications. Its diverse biological activities, combined with increasing consumer demand for evidence-based natural products, ensure its continued relevance in health science and product development. Ongoing research will likely uncover additional applications for this versatile flavonoid in the coming years.